molecular formula C10H12O2 B6209225 5-ethyl-2-methylbenzoic acid CAS No. 412034-99-2

5-ethyl-2-methylbenzoic acid

Cat. No.: B6209225
CAS No.: 412034-99-2
M. Wt: 164.2
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Description

5-Ethyl-2-methylbenzoic acid is a substituted benzoic acid derivative with an ethyl group at the 5-position and a methyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₂O₂, and it belongs to a class of compounds widely studied for their structural and functional versatility in organic synthesis and pharmaceutical applications.

The ethyl and methyl substituents confer distinct physicochemical properties. The ethyl group, being electron-donating via inductive effects, reduces the compound's acidity compared to unsubstituted benzoic acid (pKa ~4.2).

Properties

CAS No.

412034-99-2

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-ethyl-2-methyltoluene. This intermediate is then oxidized using potassium permanganate or chromic acid to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic oxidation of 5-ethyl-2-methyltoluene. This process is typically carried out in the presence of a suitable catalyst, such as cobalt or manganese salts, under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens or other functional groups onto the benzene ring.

Scientific Research Applications

5-Ethyl-2-methylbenzoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-ethyl-2-methylbenzoic acid with structurally related compounds, focusing on substituent effects:

Compound Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -C₂H₅ (5), -CH₃ (2) C₁₀H₁₂O₂ 164.20 Moderate acidity, potential antibacterial activity (inferred) N/A
5-Methoxy-2-methylbenzoic acid -OCH₃ (5), -CH₃ (2) C₉H₁₀O₃ 166.18 Higher polarity, antioxidant/antimicrobial applications
5-Chloro-2-methylbenzoic acid -Cl (5), -CH₃ (2) C₈H₇ClO₂ 170.59 Enhanced acidity (pKa ~2.9), anti-inflammatory activity
5-Iodo-2-methylbenzoic acid -I (5), -CH₃ (2) C₈H₇IO₂ 262.05 Heavy atom effect (X-ray crystallography), halogen bonding
5-Hydroxy-2-methylbenzoic acid -OH (5), -CH₃ (2) C₈H₈O₃ 152.15 Strong acidity (pKa ~2.5), pharmaceutical intermediates

Physicochemical Properties

  • Acidity : Electron-withdrawing groups (e.g., -Cl, -OH) lower pKa values significantly compared to electron-donating groups (-OCH₃, -C₂H₅).
  • Solubility : Methoxy and hydroxy derivatives are more water-soluble, whereas ethyl and iodo analogs favor organic solvents.

Q & A

Q. What are the optimal synthetic routes for 5-ethyl-2-methylbenzoic acid, and how can purity be validated?

Methodological Answer:

  • Synthesis : Start with a Friedel-Crafts alkylation of 2-methylbenzoic acid using ethyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC .
  • Purification : Use recrystallization in ethanol/water mixtures to isolate the product. Sublimation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for higher purity .
  • Purity Validation :
    • HPLC : Use a C18 column with UV detection at 254 nm; compare retention times with standards .
    • NMR : Confirm substituent positions via ¹H and ¹³C NMR (e.g., ethyl group δ 1.2–1.4 ppm, aromatic protons δ 6.8–7.5 ppm) .

Q. How can solubility and stability be assessed for this compound in aqueous and organic solvents?

Methodological Answer:

  • Solubility Testing : Perform gravimetric analysis in solvents (e.g., water, ethanol, DMSO) at 25°C. Use UV-Vis spectroscopy to quantify saturation points .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor decomposition via HPLC and FTIR .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography (e.g., monoclinic P2₁/c system, a = 23.526 Å, b = 3.7972 Å) .
  • Computational Refinement : Use density functional theory (DFT) to optimize molecular geometry in Gaussian08. Compare theoretical vs. experimental chemical shifts .

Q. How can mechanistic studies elucidate the compound’s reactivity in esterification or amidation reactions?

Methodological Answer:

  • Kinetic Analysis : Monitor reaction rates under varying conditions (temperature, catalyst concentration) using in-situ FTIR or GC-MS.
  • Isotopic Labeling : Introduce deuterium at the ethyl group to track proton transfer pathways .
  • Theoretical Modeling : Simulate transition states using QM/MM hybrid methods to identify rate-limiting steps .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Reproducibility Checks : Replicate synthesis/purification steps from conflicting studies. Ensure consistent drying (e.g., vacuum desiccation for 24 hours) .
  • Crystallographic Validation : Resolve polymorphic ambiguity via single-crystal X-ray diffraction (e.g., monoclinic vs. orthorhombic systems) .

Methodological Tables

Q. Table 1: Comparative Solubility of this compound

SolventSolubility (mg/mL, 25°C)Method UsedReference
Water0.45 ± 0.03Gravimetric
Ethanol58.7 ± 1.2UV-Vis (λ = 260 nm)
DMSO120.9 ± 3.5HPLC Quantification

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/ParametersInterpretationSource
¹H NMRδ 1.25 (t, 3H, CH₂CH₃)Ethyl group confirmation
¹³C NMRδ 14.1 (CH₃), 28.5 (CH₂)Alkyl substituents
FTIR1680 cm⁻¹ (C=O stretch)Carboxylic acid group

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